molecular formula C11H22N2O2 B15475579 Tetramethylpimelamide CAS No. 34712-64-6

Tetramethylpimelamide

Cat. No.: B15475579
CAS No.: 34712-64-6
M. Wt: 214.30 g/mol
InChI Key: ASHMSZXXFLPXSY-UHFFFAOYSA-N
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Description

Tetramethylpimelamide is a high-purity synthetic organic compound provided as a research-grade chemical. As a derivative of pimelic acid, it serves as a valuable intermediate in organic synthesis and method development. Researchers utilize this compound in the preparation of more complex molecules, including polymers and pharmaceuticals, and as a standard in analytical chemistry to ensure accuracy in chromatographic and mass spectrometric analyses. This product is intended for use in a controlled laboratory setting by qualified personnel. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Key Applications: • Organic Synthesis: Acts as a versatile building block and key intermediate for the synthesis of specialty chemicals. • Analytical Reference Standard: Used for calibrating equipment and validating methods in HPLC, GC-MS, and other analytical techniques. • Chemical Research: Serves as a substrate or model compound in reaction optimization and mechanistic studies. Handling and Storage: Store in a cool, dry place at room temperature, protected from light. Ensure proper ventilation and use appropriate personal protective equipment when handling.

Properties

CAS No.

34712-64-6

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

N,N,N',N'-tetramethylheptanediamide

InChI

InChI=1S/C11H22N2O2/c1-12(2)10(14)8-6-5-7-9-11(15)13(3)4/h5-9H2,1-4H3

InChI Key

ASHMSZXXFLPXSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCCCC(=O)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Limitations and Knowledge Gaps

  • Data Availability : Direct experimental data on this compound are sparse; most comparisons rely on extrapolation from structural analogs.
  • Contradictions : For example, solubility estimates vary depending on the solvent system, and thermal stability thresholds lack empirical validation.
  • Research Needs : Targeted studies on synthesis optimization, crystallography, and industrial scalability are required to advance its applications.

Preparation Methods

Pimeloyl Chloride Route

The most direct synthesis involves reacting pimelic acid (heptanedioic acid) with thionyl chloride to generate pimeloyl chloride, followed by treatment with dimethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

$$
\text{Pimelic acid} + 2 \, \text{SOCl}2 \rightarrow \text{Pimeloyl chloride} + 2 \, \text{HCl} + 2 \, \text{SO}2
$$
$$
\text{Pimeloyl chloride} + 4 \, \text{(CH}3\text{)}2\text{NH} \rightarrow \text{Tetramethylpimelamide} + 2 \, \text{HCl}
$$

Key parameters include maintaining anhydrous conditions and stoichiometric excess of dimethylamine (≥4 equivalents) to ensure complete bis-amide formation. Yields typically range between 75–85% when conducted in dichloromethane at 0–5°C.

Ester-to-Amide Conversion

Alternative routes employ pimelic acid esters (e.g., dimethyl pimelate) reacting with dimethylamine under high-temperature transamidation. This method avoids handling corrosive acid chlorides but requires prolonged reflux (48–72 hours) in toluene or xylene. Catalytic bases like sodium methoxide enhance reaction rates by deprotonating the amine.

Catalytic Hydrogenation of Pimelic Ketones

Reductive Amination Strategy

A patent-derived approach adapts reductive amination for cyclic ketones, which can be extrapolated to linear systems. Reacting pimelic diketone derivatives with dimethylamine under hydrogenation conditions yields this compound. For example:

$$
\text{Pimelic diketone} + 2 \, \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{H}2, \text{Pt/C}} \text{this compound} + 2 \, \text{H}2\text{O}
$$

Optimal conditions involve 5% platinum-on-carbon catalyst, hydrogen pressures of 40–50 bar, and temperatures of 70–80°C. This method achieves yields up to 90% with minimal byproducts, as demonstrated in analogous piperidone hydrogenations.

Solvent and Catalyst Selection

Non-polar solvents (e.g., dioxane) improve substrate solubility, while water content must remain below 10% to prevent hydrolysis of intermediates. Catalyst recycling studies indicate a 5% loss in activity per cycle due to pore blockage by amine residues.

Comparative Analysis of Synthesis Routes

Parameter Acylation (Pimeloyl Chloride) Reductive Amination Transamidation
Yield (%) 75–85 85–90 60–70
Reaction Time 6–12 hours 4–6 hours 48–72 hours
Catalyst None Pt/C NaOCH₃
Byproducts HCl, SO₂ H₂O Methanol
Scalability Moderate High Low

Reductive amination offers superior efficiency and scalability, though it requires specialized equipment for high-pressure hydrogenation. The acylation route remains preferred for laboratory-scale synthesis due to its simplicity.

Mechanistic Considerations and Side Reactions

Steric and Electronic Effects

The geminal dimethyl groups on the amide nitrogen induce steric hindrance, slowing secondary reactions like over-alkylation. Electronic effects from the electron-donating methyl groups reduce electrophilicity of the carbonyl, necessitating reactive intermediates (e.g., acid chlorides) for efficient amidation.

Hydrolytic Stability

This compound exhibits resistance to hydrolysis under neutral conditions due to its hydrophobic backbone. However, strong acids or bases at elevated temperatures (>100°C) cleave the amide bonds, regenerating pimelic acid and dimethylamine.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements employ microreactors for pimeloyl chloride synthesis, reducing reaction times from hours to minutes. Enhanced heat transfer and mixing minimize decomposition, improving overall yield to 88%.

Catalyst Innovations

Bimetallic catalysts (e.g., Pt-Ru/C) show promise in reducing hydrogenation temperatures to 50°C while maintaining >90% conversion. This lowers energy costs and extends catalyst lifespan.

Q & A

Q. Methodological Tip :

  • Document all parameters in a matrix (e.g., Table S1 in Supplementary Information) to enable reproducibility .

Advanced: What strategies are recommended for resolving discrepancies in spectroscopic data when characterizing this compound derivatives?

Answer:
Address contradictions through:

  • Root cause analysis :
    • Verify instrument calibration (e.g., NMR shimming, MS tuning) and sample purity (HPLC ≥95%) .
    • Replicate experiments across independent labs to rule out operator bias .
  • Statistical validation :
    • Apply paired t-tests to compare observed vs. theoretical spectral peaks (α = 0.05) .
    • Use multivariate analysis (e.g., PCA) if multiple variables influence data .

Q. Example Workflow :

Re-synthesize compound under identical conditions.

Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .

Advanced: How can the FINER criteria be applied to formulate high-impact research questions on the catalytic applications of this compound?

Answer:
Leverage the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to specialized equipment (e.g., glovebox for air-sensitive reactions) .
  • Novel : Explore understudied reactions (e.g., asymmetric catalysis using chiral derivatives) .
  • Relevant : Align with sustainability goals (e.g., catalytic efficiency in green solvents) .

Q. Case Study :

  • Question : "Does this compound act as a ligand in transition-metal-catalyzed C–H activation?"
  • FINER Assessment : Novel (limited prior studies), Relevant (applications in drug synthesis) .

Advanced: What methodologies ensure reproducibility when reporting this compound’s physicochemical properties?

Answer:
Follow standardized reporting:

  • Data granularity : Report melting points with heating rates (e.g., 1°C/min) and DSC thermograms .
  • Statistical rigor : Use ≥3 independent replicates for measurements (mean ± SD). Avoid "significant" without p-values .
  • Metadata inclusion : Detail instrument models (e.g., Bruker AVANCE III HD 400 MHz NMR) and software versions .

Q. Reproducibility Checklist :

  • Raw data archived in public repositories (e.g., Zenodo).
  • Synthesis protocols uploaded to protocols.io .

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